molecular formula C19H15N3O4 B11562522 N'-[(E)-naphthalen-2-ylmethylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-naphthalen-2-ylmethylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11562522
M. Wt: 349.3 g/mol
InChI Key: DFUWKKPANOTAQU-UDWIEESQSA-N
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Description

N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a nitrophenoxy group, and an aceto-hydrazide moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between naphthalen-2-ylmethylidene and 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrophenoxy group can undergo redox reactions, influencing cellular oxidative stress levels. The hydrazide moiety can form covalent bonds with biological macromolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(1-NAPHTHYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
  • N’-[(E)-(2-NAPHTHYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
  • N’-[(E)-(3-NAPHTHYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both naphthalene and nitrophenoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C19H15N3O4/c23-19(13-26-18-8-4-3-7-17(18)22(24)25)21-20-12-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2,(H,21,23)/b20-12+

InChI Key

DFUWKKPANOTAQU-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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